1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid
Description
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid is a cyclodecane-based derivative featuring a phenylmethoxycarbonylamino (Cbz) group and a carboxylic acid substituent. This compound belongs to a broader class of cycloalkane carboxylic acids, which are characterized by their ring size, functional groups, and applications in medicinal chemistry and peptide synthesis. The Cbz group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c21-17(22)19(13-9-4-2-1-3-5-10-14-19)20-18(23)24-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,20,23)(H,21,22) |
InChI Key |
FEMUUKZFQVWEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCCC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclodecane Ring: The cyclodecane ring can be synthesized through various methods, including the cyclization of linear alkanes or the reduction of cyclodecanone.
Introduction of the Phenylmethoxycarbonylamino Group: This step involves the reaction of cyclodecane with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonylamino group can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Structural Variations
The primary distinction among these compounds lies in the cycloalkane ring size and substituent modifications:
Key Observations :
- Ring Size Effects : Smaller rings (e.g., cyclopropane) exhibit higher ring strain, influencing reactivity and conformational rigidity. Larger rings (e.g., cyclodecane) may display enhanced flexibility but reduced solubility due to hydrophobic bulk .
- Substituent Diversity : The Cbz group (present in cyclopropane, cyclopentane, and cyclodecane derivatives) enhances stability during peptide synthesis, while fluorophenyl or methoxy groups alter electronic properties and binding affinity .
Physicochemical Properties
- Solubility : Smaller rings (cyclopropane, cyclohexane) exhibit moderate aqueous solubility due to polar functional groups. Cyclodecane’s hydrophobicity may limit solubility, necessitating organic solvents .
- Stability: The Cbz group is stable under basic conditions but cleaved via hydrogenolysis or acidic hydrolysis. Fluorophenyl-substituted derivatives (e.g., ) may resist enzymatic degradation .
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